[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate
Overview
Description
[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis. This compound, in particular, features a thiophene ring substituted with a phenylethylcarbamoyl group and a methyl ester group, making it a molecule of interest for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using methods such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Phenylethylcarbamoyl Group: This step involves the reaction of the thiophene derivative with phenylethylamine and a suitable carbamoylating agent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenylethylcarbamoyl group can undergo nucleophilic substitution reactions with suitable nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium hydroxide, potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of [(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate involves its interaction with specific molecular targets in biological systems. The phenylethylcarbamoyl group may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The thiophene ring can also participate in electron transfer processes, contributing to the compound’s overall activity.
Comparison with Similar Compounds
[(2-Phenylethyl)carbamoyl]methyl 3-methylthiophene-2-carboxylate can be compared with other thiophene derivatives such as:
Methyl-3-aminothiophene-2-carboxylate: Another thiophene derivative with different substituents, used in similar applications.
2-Phenethylamines: Compounds with a phenylethylamine moiety, known for their biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO3S/c1-12-8-10-21-15(12)16(19)20-11-14(18)17-9-7-13-5-3-2-4-6-13/h2-6,8,10H,7,9,11H2,1H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDMMSKANWIWQOC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)OCC(=O)NCCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322867 | |
Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.4 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID85271072 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
733043-32-8 | |
Record name | [2-oxo-2-(2-phenylethylamino)ethyl] 3-methylthiophene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322867 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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